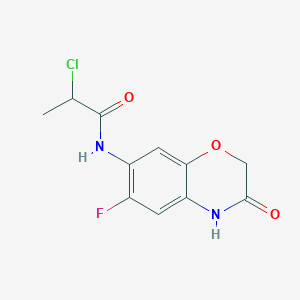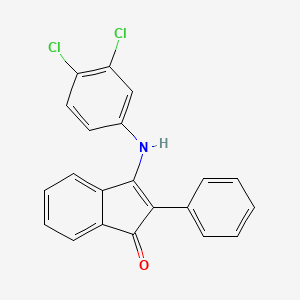
3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one
カタログ番号:
B2706542
CAS番号:
1022130-84-2
分子量:
366.24
InChIキー:
JNFYTTJEGQYAHX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one” is a complex organic molecule. It contains an indenone structure (a bicyclic compound consisting of a benzene ring fused to a cyclopentenone), substituted at the 3-position with an amino group that is further substituted with a 3,4-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the indenone and phenyl groups), polar bonds (from the amino group), and halogen atoms (from the dichlorophenyl group). These features could influence its reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, the dichlorophenyl group in the compound could potentially increase its lipophilicity .科学的研究の応用
Synthesis and Antimicrobial Activities
- Research has focused on the synthesis of new chemical entities incorporating the dichlorophenylamino motif. For instance, compounds with structures related to "3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one" have been synthesized and evaluated for their antimicrobial activities. These studies often explore the relationships between the chemical structure and biological activity, aiming to discover new antimicrobial agents with improved efficacy and selectivity. For example, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding some compounds exhibited good activity compared to standard drugs (Patel & Shaikh, 2011).
Optical and Material Properties
- The optical and material properties of compounds related to "this compound" have also been a subject of interest. Investigations into the structural and optical properties of derivatives can provide insights into their potential applications in materials science, such as in the development of new polymers, coatings, or electronic materials. Zeyada et al. (2016) explored the structural and optical properties of certain pyrano[3,2-c]quinoline derivatives, which could be analogously relevant for understanding the properties of dichlorophenylamino phenylindenone derivatives (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Potential
- Additionally, some studies have investigated the anticancer potential of compounds bearing structural similarities to "this compound." These research efforts aim to identify new therapeutic agents by assessing the cytotoxic activities of synthesized compounds against various cancer cell lines. Tiwari et al. (2016) reported on the synthesis and anticancer activities of thiadiazolo[3,2-α]pyrimidine derivatives, highlighting the potential of such compounds for cancer therapy (Tiwari et al., 2016).
作用機序
特性
IUPAC Name |
3-(3,4-dichloroanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-11-10-14(12-18(17)23)24-20-15-8-4-5-9-16(15)21(25)19(20)13-6-2-1-3-7-13/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYTTJEGQYAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyrid...
Cat. No.: B2706461
CAS No.: 2034312-40-6
(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2...
Cat. No.: B2706462
CAS No.: 1173638-12-4
N-(4-ethylphenyl)-2-sulfanylacetamide
Cat. No.: B2706463
CAS No.: 881046-21-5
6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyri...
Cat. No.: B2706464
CAS No.: 2248330-03-0

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)
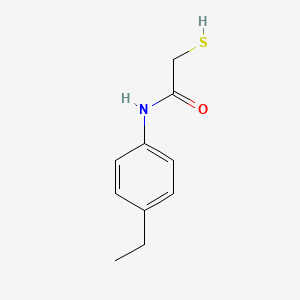
![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)
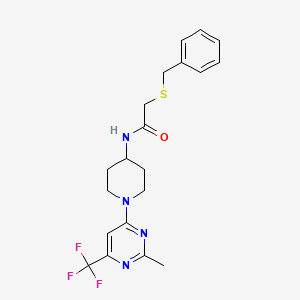
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2706466.png)
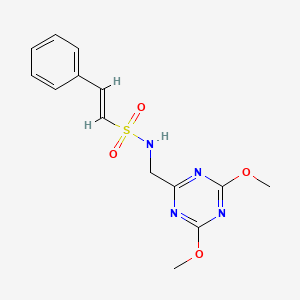
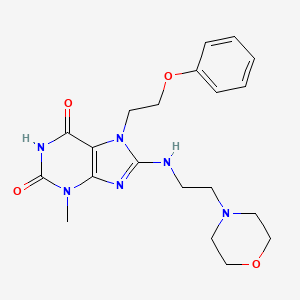
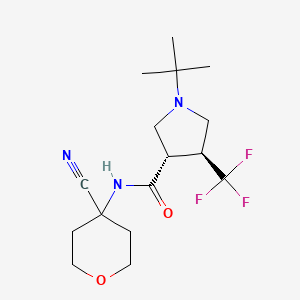
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)
![N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2706474.png)
